molecular formula C8H11N3O B8486609 6-Cyclopropylmethoxypyridazin-3-amine

6-Cyclopropylmethoxypyridazin-3-amine

Cat. No.: B8486609
M. Wt: 165.19 g/mol
InChI Key: LWTGZLYCNAUHAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopropylmethoxypyridazin-3-amine is a pyridazine derivative featuring a cyclopropylmethoxy substituent at position 6 and an amine group at position 3. Pyridazine, a six-membered heteroaromatic ring with nitrogen atoms at positions 1 and 2, confers unique electronic properties and reactivity.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

6-(cyclopropylmethoxy)pyridazin-3-amine

InChI

InChI=1S/C8H11N3O/c9-7-3-4-8(11-10-7)12-5-6-1-2-6/h3-4,6H,1-2,5H2,(H2,9,10)

InChI Key

LWTGZLYCNAUHAP-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=NN=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-Cyclopropylmethoxypyridazin-3-amine with structurally related pyridazine and pyridine derivatives:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
This compound Pyridazine 6-Cyclopropylmethoxy, 3-amine C₈H₁₁N₃O 165.19 High lipophilicity (predicted) -
6-Methoxypyridazin-3-amine Pyridazine 6-Methoxy, 3-amine C₅H₇N₃O 125.13 Binds to benzodiazepine receptors
6-Cyclopropylpyridin-2-amine Pyridine 6-Cyclopropyl, 2-amine C₈H₁₀N₂ 134.18 Standard amine handling protocols
6-Chloro-N-[(2-methoxyphenyl)methyl]pyridazin-3-amine Pyridazine 6-Chloro, N-(2-methoxyphenyl)methyl C₁₂H₁₂ClN₃O 249.70 Increased steric hindrance, potential reactivity
3-Chloro-6-cyclopropylpyridazine Pyridazine 3-Chloro, 6-cyclopropyl C₇H₆ClN₂ 153.59 Electrophilic reactivity due to Cl
Key Observations:
  • Lipophilicity : The cyclopropylmethoxy group in this compound likely increases logP compared to 6-Methoxypyridazin-3-amine, enhancing passive diffusion across biological membranes.
  • Reactivity : Chloro-substituted analogs (e.g., 6-Chloro-N-[(2-methoxyphenyl)methyl]pyridazin-3-amine) exhibit electrophilic properties, whereas amine groups in pyridazines are nucleophilic, enabling diverse synthetic modifications .
  • Ring System Impact : Pyridazine derivatives (two adjacent nitrogen atoms) are less aromatic than pyridines (one nitrogen), altering electronic distribution and intermolecular interactions .

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